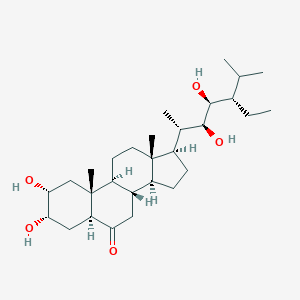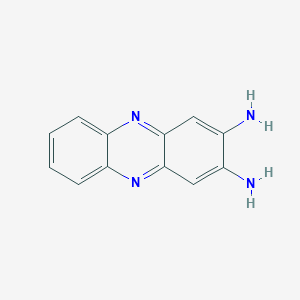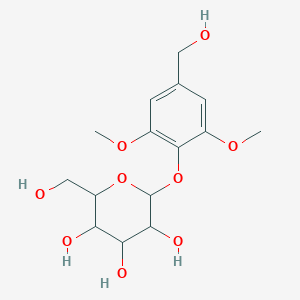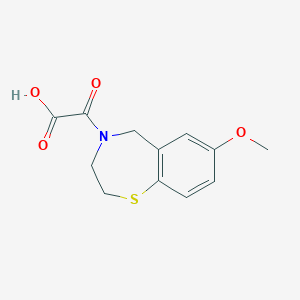
Aladorian
Overview
Description
Mechanism of Action
Target of Action
Aladorian, also known as ARM036, is a small molecule drug that primarily targets the Ryanodine Receptors (RyR) in the heart . Ryanodine receptors play a crucial role in the regulation of intracellular calcium levels, which is essential for muscle contraction, including the heart muscle .
Mode of Action
This compound acts as a modulator of the Ryanodine receptors . By modulating these receptors, this compound can control the release of calcium ions within the heart muscle cells, thereby influencing the contraction and relaxation of the heart muscle .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of intracellular calcium levels via the Ryanodine receptors . By modulating the activity of these receptors, this compound can influence the calcium ion flux within the heart muscle cells, which in turn affects the contractility of the heart muscle .
Result of Action
The modulation of Ryanodine receptors by this compound can help regulate the heart’s rhythm and prevent conditions such as heart failure, arrhythmia, and ventricular tachycardia . By controlling the release of calcium ions, this compound can help maintain a regular heartbeat and prevent the irregular contractions associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aladorian involves the formation of the benzothiazepine core structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing benzothiazepine derivatives typically involve the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature.
Chemical Reactions Analysis
Types of Reactions
Aladorian undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the nature of the reagents used .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzothiazepine derivatives .
Scientific Research Applications
Aladorian has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzothiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on biological systems, particularly in relation to its anti-arrhythmic properties.
Medicine: Explored for potential therapeutic applications in treating heart failure and catecholaminergic polymorphic ventricular tachycardia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Comparison with Similar Compounds
Similar Compounds
Dantrolene: Another RyR modulator used to treat malignant hyperthermia and muscle spasticity.
S36: A benzothiazepine derivative with similar RyR modulating properties.
GM1869: A dual-targeted drug that inhibits RyR Ca2+ leak and activates SERCA2a Ca2+ uptake.
Uniqueness of Aladorian
This compound is unique due to its specific benzothiazepine structure and its potent anti-arrhythmic effects. Its ability to modulate RyR channels makes it particularly valuable in research related to cardiac arrhythmias and heart failure .
Properties
IUPAC Name |
2-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-17-9-2-3-10-8(6-9)7-13(4-5-18-10)11(14)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWBHFYYVSNIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235657 | |
| Record name | Aladorian | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865433-00-7 | |
| Record name | Aladorian [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865433007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aladorian | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALADORIAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ5KSA836G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
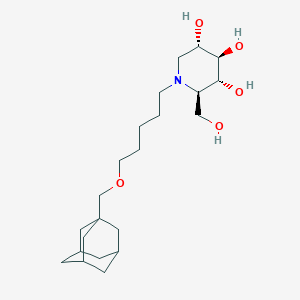
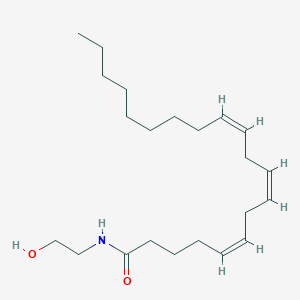
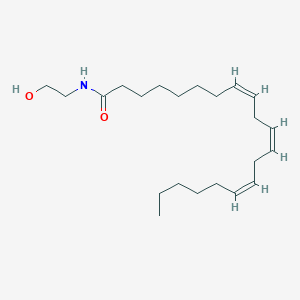
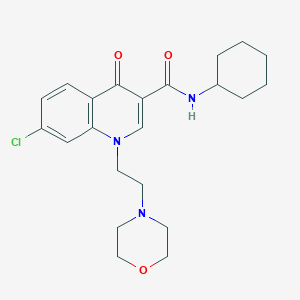

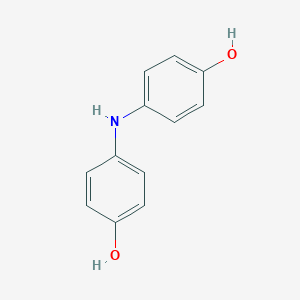
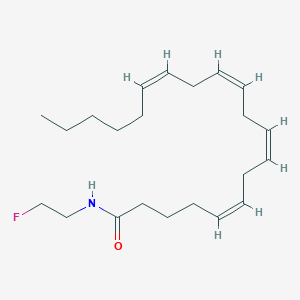
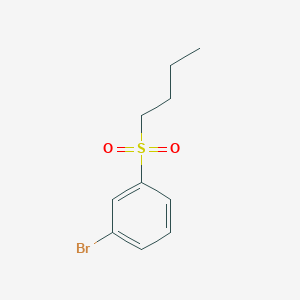
![4-(6-Methoxybenzo[b]thiophen-2-yl)phenol](/img/structure/B110082.png)

